Cas no 895010-32-9 (N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, N-(3,4-dimethoxyphenyl)-1,4-dihydro-1-(2-methylphenyl)-4-oxo-
- N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- F2514-0048
- SR-01000020788
- N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- SR-01000020788-1
- 895010-32-9
- N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- AKOS024655191
- N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
-
- Inchi: 1S/C22H21N5O4/c1-14-6-4-5-7-17(14)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-15-8-9-18(30-2)19(10-15)31-3/h4-11,13H,12H2,1-3H3,(H,25,28)
- InChI Key: CBJOWXFYSDQBCQ-UHFFFAOYSA-N
- SMILES: C1N(CC(NC2=CC=C(OC)C(OC)=C2)=O)C(=O)C2C=NN(C3=CC=CC=C3C)C=2N=1
Computed Properties
- Exact Mass: 419.15935417g/mol
- Monoisotopic Mass: 419.15935417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 98Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- pka: 12.38±0.70(Predicted)
N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Pricemore >>
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| Life Chemicals | F2514-0048-2μmol |
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895010-32-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
Comprehensive Overview of N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide (CAS No. 895010-32-9)
N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide (CAS No. 895010-32-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. Researchers are particularly interested in its role as a kinase inhibitor, which could pave the way for novel treatments in oncology and inflammatory diseases.
The molecular structure of N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide features a pyrazolo[3,4-d]pyrimidine core, which is substituted with a 2-methylphenyl group and an acetamide linker attached to a 3,4-dimethoxyphenyl moiety. This intricate architecture contributes to its high binding affinity for specific enzymatic targets, making it a promising candidate for drug development. Recent studies have explored its potential in modulating cellular signaling pathways, particularly those involving protein kinases, which are critical in regulating cell proliferation and apoptosis.
In the context of current research trends, CAS No. 895010-32-9 has been investigated for its efficacy in targeting cancer-related kinases, a hot topic in precision medicine. With the rise of personalized therapies, compounds like this are being scrutinized for their ability to selectively inhibit aberrant kinase activity while minimizing off-target effects. Additionally, its dimethoxyphenyl and methylphenyl substituents are believed to enhance its pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for oral bioavailability.
Another area of interest is the compound's potential application in neurodegenerative diseases. Given the growing global burden of conditions like Alzheimer's and Parkinson's, researchers are actively searching for small molecules that can modulate key pathological mechanisms. The pyrazolo[3,4-d]pyrimidine scaffold has shown promise in crossing the blood-brain barrier, making N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide a candidate for further investigation in this field.
From a synthetic chemistry perspective, the preparation of CAS No. 895010-32-9 involves multi-step organic transformations, including cyclization and amide coupling reactions. These processes require precise control over reaction conditions to ensure high yield and purity, which are essential for pharmacological studies. The compound's 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine core is particularly sensitive to oxidative conditions, necessitating optimized synthetic protocols.
In summary, N-(3,4-dimethoxyphenyl)-2-1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a valuable tool for advancing our understanding of kinase-mediated diseases and developing next-generation therapeutics. As research continues to unfold, this compound is likely to remain a focal point in the quest for innovative medical solutions.
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